endo,endo-2-Amino-3-bornanol
Description
Chemical Structure and Nomenclature endo,endo-2-Amino-3-bornanol is a bicyclic monoterpenoid derivative with a norbornane framework (bicyclo[2.2.1]heptane). Its systematic IUPAC name is endo,endo-2-amino-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptane. The compound features two stereospecific functional groups: an amino (–NH₂) group at the 2-position and a hydroxyl (–OH) group at the 3-position, both in the endo configuration relative to the bicyclic system . This stereochemistry is critical to its physicochemical properties and biological interactions, as endo substituents are oriented toward the concave face of the norbornane structure, influencing steric hindrance and hydrogen-bonding capabilities .
Properties
CAS No. |
1925-44-6 |
|---|---|
Molecular Formula |
C14H24N2O7 |
Synonyms |
endo,endo-2-Amino-3-bornanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics
- Molecular formula: C₁₀H₁₉NO
- Molecular weight : 169.26 g/mol (calculated)
- Functional groups : Primary amine, secondary alcohol
- Stereochemistry : endo,endo configuration at positions 2 and 3
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with endo,endo-2-Amino-3-bornanol, including bicyclic frameworks, hydroxyl/amino groups, and stereochemical variations.
Borneol (endo-2-Bornanol)
Structure : C₁₀H₁₈O; bicyclo[2.2.1]heptane with a single endo-hydroxyl group at position 2 .
Key Differences :
- Lacks the amino group at position 3.
- Reduced polarity due to the absence of an amine, leading to lower water solubility.
- Applications : Widely used in traditional medicine and as a flavoring agent due to its camphor-like aroma .
| Property | This compound | Borneol |
|---|---|---|
| Molecular Formula | C₁₀H₁₉NO | C₁₀H₁₈O |
| Molecular Weight | 169.26 g/mol | 154.25 g/mol |
| Functional Groups | –NH₂, –OH | –OH |
| Water Solubility* | Moderate (amine enhances polarity) | Low (hydrophobic terpene) |
| Biological Role | Potential CNS activity (inferred) | Analgesic, anti-inflammatory |
*Note: Solubility inferred from functional group chemistry .
endo-Fenchol (1,3,3-Trimethyl-2-norbornanol)
Structure: C₁₀H₁₈O; norbornane derivative with endo-hydroxyl at position 2 and methyl groups at positions 1, 3, and 3 . Key Differences:
- Additional methyl groups increase hydrophobicity.
- Applications : Used in fragrances and antimicrobial agents .
| Property | This compound | endo-Fenchol |
|---|---|---|
| Substituents | –NH₂, –OH, –CH₃ | –OH, –CH₃ (×3) |
| Stereochemistry | endo,endo | endo-OH |
| Boiling Point* | ~250–270°C (estimated) | 201–203°C |
*Boiling point estimated based on molecular weight and polarity .
exo-3 Derivatives (e.g., exo-3-Hydroxynorbornane)
Structure : Bicyclo[2.2.1]heptane with exo-hydroxyl group at position 3 .
Key Differences :
- exo configuration places the hydroxyl group on the convex face, reducing steric shielding and altering reactivity.
| Property | This compound | exo-3-Hydroxynorbornane |
|---|---|---|
| Stereochemical Impact | Enhanced intramolecular H-bonding | Increased exposure to reagents |
| Reactivity | Stabilized by endo NH₂/OH | More reactive due to exo OH |
Structural and Functional Implications
Stereochemical Influence
The endo,endo configuration in the target compound creates a sterically crowded environment, which may hinder electrophilic attacks but stabilize transition states in asymmetric catalysis . In contrast, exo isomers (e.g., exo-3-hydroxynorbornane) exhibit greater accessibility for reactions but lower thermal stability .
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